
4-Hydroxy-2-methoxybenzaldehyde
Overview
Description
4-Hydroxy-2-methoxybenzaldehyde, also known as 4-Methoxysalicylaldehyde, is an organic compound with the molecular formula C8H8O3. It is a phenolic aldehyde and an isomer of vanillin.
Preparation Methods
Formylation of Phenol Derivatives via MgCl2-Catalyzed Reactions
Reaction Mechanism and Conditions
A patented method (CN102557903A) utilizes phenol derivatives as starting materials, reacting them with formaldehyde in the presence of anhydrous magnesium chloride (MgCl₂) and triethylamine (Et₃N) in tetrahydrofuran (THF) . The reaction proceeds under reflux for 24 hours, enabling electrophilic aromatic substitution at the para position relative to the hydroxyl group. The methoxy group is introduced ortho to the hydroxyl via subsequent methylation.
Key steps include:
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Activation of Formaldehyde : MgCl₂ acts as a Lewis acid, polarizing the carbonyl group of formaldehyde to enhance electrophilicity.
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Electrophilic Substitution : The activated formaldehyde attacks the phenol derivative’s aromatic ring, forming a hydroxymethyl intermediate.
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Oxidation : The intermediate undergoes oxidation to yield the aldehyde functionality.
Protection-Methylation-Deprotection Strategy
Stepwise Functionalization
A multi-step approach involves sequential protection, methylation, and deprotection (Fig. 1) . Although demonstrated for 5-bromo-4-hydroxy-2-methoxybenzaldehyde, this method is adaptable to the target compound by omitting bromination:
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Protection :
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Methylation :
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Deprotection :
Advantages and Limitations
This method offers high regioselectivity and yield but requires careful handling of moisture-sensitive reagents. The use of HCl necessitates corrosion-resistant equipment in industrial settings.
Methoxylation via Nucleophilic Substitution
Adaptation from Brominated Analog Synthesis
A patent (US20130090498A1) describes methoxylation of 2-fluoro-4-bromobenzaldehyde using methanol and potassium carbonate . While developed for a brominated derivative, the methodology is applicable to hydroxy-containing precursors:
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Methoxylation :
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Crystallization :
Applicability to Target Compound
For this compound, this approach would require a starting material with a leaving group (e.g., bromide) at the 2-position and a protected hydroxy group at the 4-position. Subsequent deprotection would yield the desired product.
Industrial-Scale Production
Solid-Phase Synthesis
The CN102557903A patent highlights industrial production using solid-phase techniques . Immobilized catalysts and continuous-flow reactors enhance reaction control and reduce purification steps. Key features include:
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Catalyst Reusability : MgCl₂-supported catalysts enable multiple reaction cycles.
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Automation : Integrated systems for reagent addition and temperature control improve consistency.
Comparative Analysis of Methods
*Reported for brominated analog.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the type of reaction and reagents used .
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity :
Research indicates that HMB exhibits promising antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that HMB can inhibit the production of virulence factors in MRSA, potentially offering a new approach for treating infections caused by antibiotic-resistant bacteria . -
Wound Healing :
HMB has been demonstrated to promote keratinocyte migration and wound healing through activation of specific signaling pathways, such as the Src/mitogen-activated protein kinase pathway. This suggests its utility in developing treatments for skin injuries and ulcers . -
Insulin Sensitivity :
Preliminary studies suggest that HMB may improve insulin resistance, making it a candidate for further research in diabetes management .
Food Flavoring Applications
HMB is recognized as a flavoring agent due to its pleasant aroma and taste profile. It is structurally similar to vanillin and has been evaluated for safety and efficacy as a food additive. The European Food Safety Authority (EFSA) has concluded that HMB does not pose safety concerns when used within recommended limits .
Application Area | Description |
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Food Flavoring | Used as a flavor enhancer in various food products due to its aromatic properties. |
Safety Assessment | Evaluated by EFSA; found safe for consumption at specified levels. |
Organic Synthesis Applications
HMB serves as a versatile intermediate in organic synthesis. Its reactive aldehyde group allows it to participate in various chemical reactions, making it valuable in creating other organic compounds.
Reaction Type | Example Products |
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Aldol Condensation | Can react with ketones or aldehydes to form larger carbon chains. |
Reduction Reactions | Can be reduced to produce alcohol derivatives like p-hydroxybenzyl alcohol. |
Case Studies and Research Findings
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Case Study on Antimicrobial Properties :
A study published in Frontiers in Microbiology investigated the effects of HMB on P. mirabilis, showing significant reductions in biofilm formation and virulence factor production . This research highlights its potential application in treating catheter-associated urinary tract infections. -
Wound Healing Mechanism :
Research demonstrated that HMB treatment led to enhanced migration of keratinocytes in vitro and improved wound healing outcomes in vivo models, suggesting its application in dermatological therapies .
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) catalyzed by mushroom tyrosinase, which is crucial in the study of enzyme inhibition . Additionally, its antibacterial activity against Staphylococcus aureus involves disrupting the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents .
Comparison with Similar Compounds
4-Hydroxy-2-methoxybenzaldehyde is similar to other phenolic aldehydes such as vanillin (4-Hydroxy-3-methoxybenzaldehyde) and isovanillin (3-Hydroxy-4-methoxybenzaldehyde). it is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities . Other similar compounds include:
Biological Activity
4-Hydroxy-2-methoxybenzaldehyde, also known as 2-hydroxy-4-methoxybenzaldehyde (HMB), is a phenolic compound with significant biological activities. It is primarily derived from various medicinal plants and has garnered attention for its potential therapeutic applications due to its antimicrobial, antifungal, and antioxidant properties. This article presents a detailed overview of the biological activity of HMB, supported by research findings, case studies, and data tables.
Antimicrobial Activity
HMB exhibits notable antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study reported the minimum inhibitory concentration (MIC) of HMB against MRSA to be 1024 µg/mL, with a minimum bactericidal concentration (MBC) at 2048 µg/mL. The compound was shown to disrupt bacterial cell membranes, leading to increased release of intracellular proteins and nucleic acids, which is indicative of cell lysis .
Table 1: Antibacterial Efficacy of HMB
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
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MRSA | 1024 | 2048 |
E. coli | 512 | 1024 |
S. aureus | 256 | 512 |
In addition to its antibacterial properties, HMB has demonstrated efficacy in eradicating biofilms formed by MRSA. It was found to dislodge approximately 80% of preformed biofilms at effective concentrations .
Antifungal Activity
HMB also exhibits significant antifungal properties against various fungal pathogens, including Fusarium graminearum. The MIC for inhibiting the mycelial growth of this fungus was determined to be 200 µg/mL. The mechanism involves damaging the cell membrane integrity, as evidenced by increased permeability and lipid oxidation .
Table 2: Antifungal Efficacy of HMB
Fungal Strain | MIC (µg/mL) | Effect on Cell Membrane |
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Fusarium graminearum | 200 | Increased permeability |
Candida albicans | 100 | Disruption of cell wall |
The biological activity of HMB can be attributed to several mechanisms:
- Cell Membrane Disruption : HMB increases the permeability of microbial cell membranes, leading to cellular content leakage.
- Biofilm Disruption : The compound has been shown to effectively dislodge biofilms formed by bacteria like MRSA.
- Antioxidant Activity : HMB exhibits antioxidant properties that may contribute to its overall antimicrobial effectiveness .
Case Studies and Research Findings
- Antibacterial Study : A comprehensive study highlighted the potential of HMB as a lead compound for developing new antibacterial agents against MRSA. The study utilized various assays including time-kill studies and growth curve analyses to validate the findings .
- Antifungal Application : In agricultural settings, HMB has been tested for its ability to protect crops from fungal infections. It significantly reduced the levels of deoxynivalenol (DON), a mycotoxin produced by Fusarium graminearum, by over 93% during treatment .
- Comparative Analysis : Research comparing HMB with other natural compounds demonstrated that it possesses superior antimicrobial properties compared to traditional antibiotics and antifungals, suggesting its viability as an alternative therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-hydroxy-2-methoxybenzaldehyde, and how can purity be ensured?
- Methodological Answer : A common approach involves the selective protection of hydroxyl groups followed by methoxy group introduction via alkylation. For example, starting with 2,4-dihydroxybenzaldehyde, the 2-hydroxy group can be methylated using dimethyl sulfate in an alkaline medium . Purification is typically achieved via recrystallization (ethanol/water mixtures) or preparative HPLC. Purity validation requires HPLC (≥98% purity) coupled with mass spectrometry (MS) for molecular confirmation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR are critical for structural elucidation. Key signals include a singlet for the methoxy group (~δ 3.8 ppm) and aldehyde proton resonance (~δ 9.8 ppm) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS confirms the molecular ion peak at m/z 152.15 (CHO) .
- FT-IR : Peaks at ~1665 cm (C=O stretch) and ~3200 cm (O-H stretch) validate functional groups .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in water (~8.45 mg/mL at 25°C) but highly soluble in ethanol, DMSO, and chloroform. Stability tests under varying pH (4–9) and temperatures (4–40°C) show degradation at extremes, necessitating storage at 0–6°C in amber vials to prevent photodegradation .
Q. How can researchers interpret conflicting bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). Standardize protocols using positive controls (e.g., ascorbic acid for antioxidant assays) and validate results with dose-response curves. Cross-referencing with structural analogs like isovanillin (3-hydroxy-4-methoxybenzaldehyde) can clarify structure-activity relationships .
Advanced Research Questions
Q. What crystallographic methods are used to determine the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART CCD diffractometer is standard. Data refinement via SHELXL (space group P2/c) reveals bond angles and packing interactions. Hydrogen bonding between the hydroxyl and methoxy groups stabilizes the crystal lattice .
Q. How can computational modeling predict the metabolic pathways of this compound?
- Methodological Answer : Use QSAR models and databases like PISTACHIO or REAXYS to simulate Phase I/II metabolism. Predict cytochrome P450-mediated oxidation sites and glucuronidation using docking software (e.g., AutoDock Vina). Validate with in vitro hepatocyte assays .
Q. What strategies resolve contradictions in reported antioxidant activity data?
- Methodological Answer : Comparative studies using multiple assays (DPPH, FRAP, ORAC) under standardized conditions are essential. Adjust for solvent polarity effects (e.g., ethanol vs. DMSO) and quantify radical scavenging kinetics. Meta-analysis of published IC values can identify outliers .
Q. How does the methoxy group position influence bioactivity compared to isomers like 4-hydroxy-3-methoxybenzaldehyde (vanillin)?
- Methodological Answer : Structural analogs highlight the importance of substituent positioning. For example, 2-methoxy derivatives exhibit weaker antimicrobial activity than 3-methoxy variants due to reduced electrophilicity. SAR studies using Hammett constants and molecular docking clarify electronic effects .
Q. What advanced purification techniques address challenges in isolating this compound from natural sources?
- Methodological Answer : Column chromatography with silica gel (ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) effectively separates isomers. Purity is confirmed via melting point analysis (reported range: 112–114°C) and chiral GC for enantiomeric resolution .
Q. How do environmental factors affect the degradation kinetics of this compound in aqueous systems?
Properties
IUPAC Name |
4-hydroxy-2-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIZZNFQJPOKDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334061 | |
Record name | 4-Hydroxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18278-34-7 | |
Record name | 4-Hydroxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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